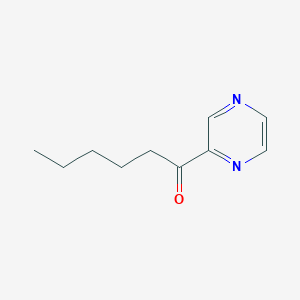

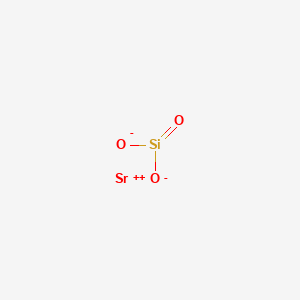

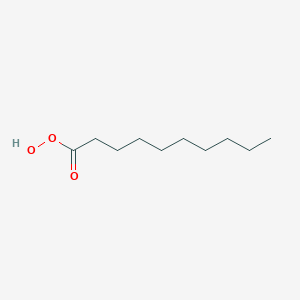

![molecular formula C13H21NO4 B087438 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1250997-05-7](/img/structure/B87438.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves complex organic reactions, including intramolecular lactonization, cyclization, and Michael addition. For instance, the synthesis of chiral cyclic amino acid esters from cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization without chiral catalysts or enzymes highlights a methodological approach to obtaining similar structures (Moriguchi et al., 2014). This process is characterized by the transformation of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt into tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate via an intramolecular lactonization reaction (Moriguchi et al., 2014).

Molecular Structure Analysis

The determination of molecular structure is crucial in understanding the compound's chemical behavior. Single crystal X-ray diffraction analysis has been used to elucidate the exact structure of these compounds, revealing their bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014). This structural information is pivotal for the further modification and application of such compounds in various chemical syntheses.

Chemical Reactions and Properties

The chemical reactivity of these compounds is informed by their molecular structure. The presence of the bicyclo[2.2.1]octane structure allows for a variety of chemical modifications. For example, the azabicyclo[X.Y.0]alkane amino acids serve as rigid dipeptide mimetics, which are valuable for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are directly influenced by their molecular architecture. The orthorhombic space group and specific volume measurements from X-ray crystallography provide insight into the compounds' physical characteristics and how they may influence solubility and reactivity (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for the application of these compounds in synthesis. The synthesis process itself, involving steps like lactonization and Michael addition, demonstrates the compounds' reactivity and potential for further chemical manipulation (Moriguchi et al., 2014).

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound has been a focus in the synthesis of chiral cyclic amino acid esters, contributing to the field of organic chemistry and drug development. For example, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrated the compound's role in creating enantiomerically pure structures without the need for chiral catalysts or separation by chiral column chromatography. The structural elucidation through X-ray diffraction revealed its bicyclic nature, comprising lactone and piperidine groups, highlighting its potential in the synthesis of complex organic molecules (Moriguchi et al., 2014).

Conformationally Restricted Analogues

The research into 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid has also extended into the synthesis of conformationally restricted nonchiral pipecolic acid analogues. These analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic and 2-azabicyclo[2.2.2]octane-1-carboxylic acids, serve as practical syntheses routes yielding high yields. Such compounds are of interest for their application in peptidomimetics and drug design due to their rigid structures and potential for inducing specific biological activities (Radchenko et al., 2009).

Peptidomimetics Synthesis

In the context of peptidomimetic synthesis, the compound has been utilized for the construction of azabicyclo[X.Y.0]alkane amino acids, acting as rigid dipeptide mimetics. This has significant implications for structure-activity studies in peptide-based drug discovery, allowing for the efficient synthesis of various diastereomers of constrained peptidomimetic structures. Such advancements demonstrate the compound's utility in enhancing the toolbox available for medicinal chemistry and the development of novel therapeutics (Mandal et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICQNBQLGTZYCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

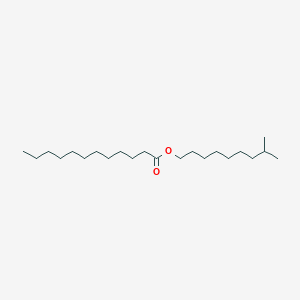

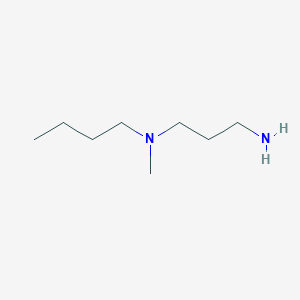

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)